2-Amino-2-methyl-1-propanol-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-1-propanol-d11 is a deuterium-labeled version of 2-Amino-2-methyl-1-propanol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methyl-1-propanol-d11 involves the deuteration of 2-Amino-2-methyl-1-propanol. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-Amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield, making the compound suitable for extensive research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-1-propanol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces aldehydes and ketones.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-1-propanol-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development to understand pharmacokinetics and metabolic profiles.
Industry: Applied in the synthesis of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-1-propanol-d11 involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. For example, in atmospheric chemistry, the compound undergoes degradation initiated by hydroxyl radicals, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: The non-deuterated version of the compound.
2-Propanol, 1-amino-: Another similar compound with different structural properties.
Uniqueness
2-Amino-2-methyl-1-propanol-d11 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, which are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C4H11NO |
---|---|
Molekulargewicht |
100.20 g/mol |
IUPAC-Name |
N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |
InChI-Schlüssel |
CBTVGIZVANVGBH-BIGNBOPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
Kanonische SMILES |
CC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.